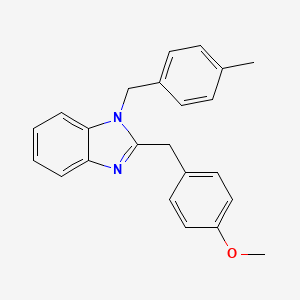
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as ML218, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have activity against a number of different targets, including voltage-gated potassium channels, nicotinic acetylcholine receptors, and G protein-coupled receptors. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been investigated for its potential as an antipsychotic and as a treatment for epilepsy.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors. It has been shown to enhance the activity of some potassium channels and inhibit the activity of others. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to bind to nicotinic acetylcholine receptors and modulate their activity.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which may be responsible for its potential as an antipsychotic. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have anticonvulsant effects, which may be due to its ability to modulate potassium channels.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have activity against a number of different targets, making it a versatile tool for studying ion channels and receptors. However, there are also some limitations to using N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments. Its exact mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are a number of future directions for research on N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for epilepsy. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as an antipsychotic. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to enhance dopamine release in the brain, which may be responsible for its therapeutic effects. Further research is needed to determine its potential as a treatment for schizophrenia and other psychotic disorders. Additionally, N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide may have potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
合成法
The synthesis of N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves a series of chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 2-aminopyrimidine to form N-(2,4-dimethylphenyl)-2-(2-pyrimidinyl)acetamide. This compound is then reacted with thiosemicarbazide to produce N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, or N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-4-5-15(14(2)12-13)20-17(23)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFYYJPIXALPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)



![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)
![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)

